1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene

Catalog No.
S14138175
CAS No.
54291-89-3
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethen...

CAS Number

54291-89-3

Product Name

1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene

IUPAC Name

2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenol

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+

InChI Key

VJLCVLQWILPELK-NSCUHMNNSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)O

1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene is an organic compound characterized by its complex structure, which includes a nitroethene moiety and a substituted phenyl group. The presence of the bromine atom and hydroxyl and methoxy groups on the phenyl ring contributes to its unique chemical properties and potential biological activities. This compound falls within the category of nitroalkenes, which are known for their diverse reactivity and applications in medicinal chemistry.

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic addition: The nitro group can act as an electrophile, allowing nucleophiles to attack the carbon adjacent to the nitro group.
  • Michael addition: The double bond in the nitroethene can react with nucleophiles, forming adducts that may lead to further functionalization.
  • Reduction reactions: The nitro group can be reduced to an amine, leading to derivatives with different biological activities.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene exhibit a range of biological activities, including:

  • Antimicrobial properties: Nitroalkenes have shown effectiveness against various bacterial strains.
  • Antioxidant activity: The presence of hydroxyl and methoxy groups enhances the compound's ability to scavenge free radicals.
  • Anticancer potential: Some derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The specific biological activities of 1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene require further investigation to fully elucidate its pharmacological potential.

The synthesis of 1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene can be achieved through several methods, including:

  • Condensation reactions: A common approach involves the condensation of 5-bromo-4-hydroxy-3-methoxybenzaldehyde with a suitable nitroalkene under acidic or basic conditions.
  • One-pot synthesis: Recent methodologies may allow for a more efficient one-pot synthesis involving multiple reagents and conditions that facilitate the formation of the target compound without isolating intermediates.
  • Electrophilic substitution: Utilizing electrophilic aromatic substitution reactions can introduce the nitro group onto the phenolic structure.

These methods are crucial for producing this compound in a laboratory setting, allowing for further exploration of its properties.

1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene has potential applications in various fields:

  • Medicinal Chemistry: Its derivatives may serve as lead compounds for developing new drugs targeting microbial infections or cancer cells.
  • Material Science: Due to its unique electronic properties, it could find applications in organic electronics or photonic devices.
  • Research Tool: As a reagent, it may be useful in studying reaction mechanisms involving nitroalkenes or phenolic compounds.

Studies investigating the interactions of 1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene with biological systems are essential for understanding its pharmacodynamics and pharmacokinetics. Such studies may include:

  • In vitro assays: Evaluating cytotoxicity against cancer cell lines or antimicrobial efficacy against pathogenic bacteria.
  • Binding studies: Assessing how well the compound interacts with specific biological targets, such as enzymes or receptors.

These interactions will provide insights into how modifications to the compound's structure can enhance its biological activity.

Several compounds share structural similarities with 1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Hydroxyphenyl)-2-nitroetheneStructureLacks bromine but retains hydroxyl and nitro groups.
1-(5-Chloro-4-hydroxy-3-methoxyphenyl)-2-nitroetheneStructureChlorine substitution instead of bromine; potential differences in reactivity.
1-(5-Bromo-3-hydroxyphenyl)-2-nitroetheneStructureHydroxyl group at a different position; may alter biological activity.

These compounds highlight variations in substituents that can significantly influence their chemical behavior and biological activity, emphasizing the uniqueness of 1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

272.96367 g/mol

Monoisotopic Mass

272.96367 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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